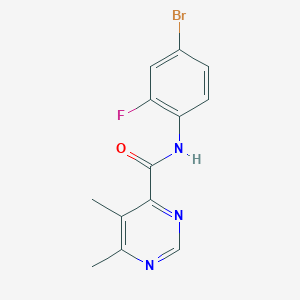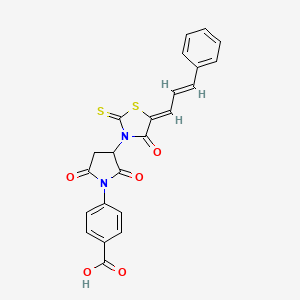
4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a pyrrolidinone ring, a thiazolidine ring, a phenyl ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecule contains several rings, including a pyrrolidinone and a thiazolidine, which are five-membered rings with one heteroatom (nitrogen and sulfur, respectively). The presence of the double bonds within these rings indicates they might have aromatic character .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in esterification or amide formation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Viscosity Studies
One study focused on the synthesis of novel chromophores related to the compound . These chromophores demonstrated significant photophysical properties, including absorption and emission wavelengths in specific ranges. Their study provided insights into intramolecular charge transfer characteristics and viscosity-induced emission in certain solvent mixtures. This research has implications for the development of materials with specific optical properties (Jachak et al., 2021).
Synthesis of Novel Derivatives
Various studies have explored the synthesis of novel compounds related to this chemical structure. These include the synthesis of benzoxazinones and thiazolidinediones using microwave-assisted synthesis, indicating the potential for efficient production methods for similar compounds (Zidar et al., 2009). Another study highlighted the synthesis of triorganostannyl esters of aminobenzoic acids, showcasing the versatility in creating new compounds with potential applications in various fields (Tzimopoulos et al., 2010).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds structurally similar to the specified chemical. These include research on the antibacterial and antifungal activities of thiazolidinone derivatives, suggesting potential applications in developing new antimicrobial agents (Mohamed et al., 2010), and a study on the synthesis and pharmacological study of thiazolidinones and Mannich bases, further indicating the compound's relevance in medicinal chemistry (Dave et al., 2007).
Fluorescence and Chemical Sensing
A study synthesized a compound related to the specified chemical and evaluated its fluorescence properties for the selective determination of Co2+. This indicates the potential application of such compounds in chemical sensing and detection technologies (Li Rui-j, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S2/c26-19-13-17(20(27)24(19)16-11-9-15(10-12-16)22(29)30)25-21(28)18(32-23(25)31)8-4-7-14-5-2-1-3-6-14/h1-12,17H,13H2,(H,29,30)/b7-4+,18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEACUNPOHWAFM-DFBITEFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


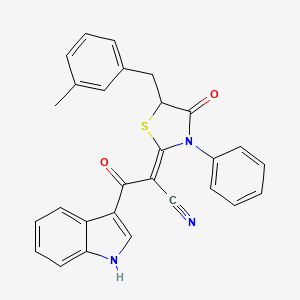
![1-(Oxan-4-yl)-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2804830.png)
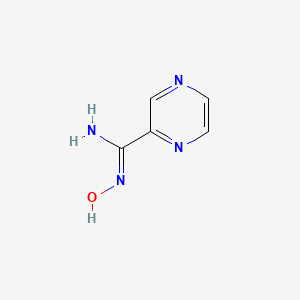


![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)
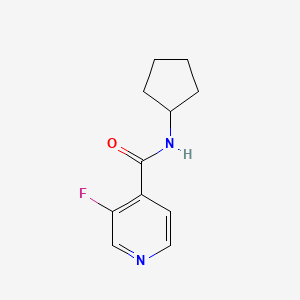
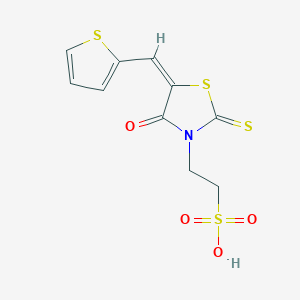
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride](/img/structure/B2804842.png)

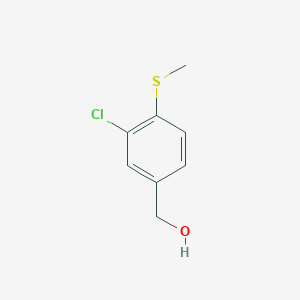
![1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2804848.png)
